molecular formula C8H8BrFN2O B1449443 2-(3-Bromo-4-fluorophenyl)acetohydrazide CAS No. 1570562-61-6

2-(3-Bromo-4-fluorophenyl)acetohydrazide

Cat. No.: B1449443
CAS No.: 1570562-61-6
M. Wt: 247.06 g/mol
InChI Key: UCHNYTHVSNZSNM-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)acetohydrazide is a chemical compound with the molecular formula C8H8BrFN2O. It belongs to the family of hydrazides and is characterized by the presence of a bromo and fluoro substituent on the phenyl ring.

Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFN2O/c9-6-3-5(1-2-7(6)10)4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHNYTHVSNZSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)NN)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenyl)acetohydrazide typically involves the reaction of 3-bromo-4-fluoroacetophenone with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for 2-(3-Bromo-4-fluorophenyl)acetohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenyl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Condensation: Aldehydes or ketones in the presence of an acid catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)acetohydrazide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-chlorophenyl)acetohydrazide
  • 2-(3-Bromo-4-methylphenyl)acetohydrazide
  • 2-(3-Bromo-4-nitrophenyl)acetohydrazide

Uniqueness

2-(3-Bromo-4-fluorophenyl)acetohydrazide is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

2-(3-Bromo-4-fluorophenyl)acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, characterized by the presence of bromine and fluorine substituents on the aromatic ring, may influence its biological interactions and efficacy.

Chemical Structure

The chemical structure of 2-(3-Bromo-4-fluorophenyl)acetohydrazide can be represented as follows:

C9H9BrFN2O\text{C}_9\text{H}_9\text{BrF}\text{N}_2\text{O}

This compound features a phenyl ring substituted with bromine and fluorine, which are known to enhance the lipophilicity and biological activity of organic compounds.

Biological Activity Overview

Research indicates that 2-(3-Bromo-4-fluorophenyl)acetohydrazide exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest significant potency compared to standard antibiotics.
  • Anticancer Activity : Preliminary studies have indicated that this compound may possess cytotoxic effects against cancer cell lines, demonstrating potential as an anticancer agent.

Antimicrobial Studies

A detailed examination of the antimicrobial properties of 2-(3-Bromo-4-fluorophenyl)acetohydrazide reveals its effectiveness against several pathogens.

Pathogen MIC (µg/mL) Comparison
Staphylococcus aureus15.62Higher than ampicillin
Escherichia coli31.25Comparable to cefuroxime
Pseudomonas aeruginosa62.5Lower than nitrofurantoin

These findings suggest that the compound may serve as a viable alternative in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of 2-(3-Bromo-4-fluorophenyl)acetohydrazide has been evaluated using various cancer cell lines. The cytotoxicity was assessed through the MTT assay, measuring the half-maximal inhibitory concentration (IC50).

Cell Line IC50 (µM) Reference Compound
HepG2 (liver carcinoma)1.25Doxorubicin
MCF-7 (breast cancer)0.73Doxorubicin
A549 (lung cancer)5.9Cisplatin

The results indicate that the compound exhibits significant cytotoxicity, particularly against liver carcinoma cells, suggesting its potential as a therapeutic agent in oncology.

The mechanism through which 2-(3-Bromo-4-fluorophenyl)acetohydrazide exerts its biological effects is not fully elucidated; however, several hypotheses can be made based on its structural characteristics:

  • Metal Chelation : Similar to other hydrazones, it may chelate metal ions, disrupting metal-dependent processes in cells.
  • Cell Cycle Inhibition : The compound could interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It might induce oxidative stress in cancer cells, contributing to its cytotoxic effects.

Case Studies

Several studies have documented the biological activity of related hydrazone compounds, providing context for understanding the potential effects of 2-(3-Bromo-4-fluorophenyl)acetohydrazide:

  • A study on aromatic acylhydrazones demonstrated that specific substitutions on the phenyl ring significantly influenced antifungal activity and selectivity against various fungal strains .
  • Another investigation highlighted how electron-donating groups on hydrazone derivatives enhanced their anticancer activity against liver carcinoma cell lines .

These findings underscore the importance of structural modifications in optimizing biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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